Azetidin-3-yl(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
azetidin-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c16-12(10-7-13-8-10)15-4-2-14(3-5-15)11-1-6-17-9-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFYDXRUBDPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features that combine azetidine and piperazine rings. This compound has been investigated for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure
The compound's structure can be represented as follows:
Key structural components include:
- Azetidine Ring : A four-membered nitrogen-containing ring.
- Piperazine Ring : A six-membered nitrogen-containing ring.
- Tetrahydrothiophene : A five-membered sulfur-containing ring.
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways, as evidenced by increased caspase activity and alterations in mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.5 | Caspase activation |
2. Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for the compound in managing inflammatory diseases.
3. Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects by inhibiting monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can enhance cannabinoid signaling, which is beneficial in neurodegenerative conditions.
| Compound | MAGL Inhibition (nM) |
|---|---|
| Azetidin Compound | 11.7 |
Case Studies
Several case studies highlight the diverse biological activities of azetidin derivatives:
- Study on Anticancer Activity : A series of derivatives were synthesized, and their antiproliferative effects were evaluated against various cancer cell lines. The azetidin derivative exhibited lower IC50 values compared to standard chemotherapeutics, indicating superior efficacy.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The unique structure allows for high-affinity binding to various receptors involved in cancer and inflammation pathways.
- Enzyme Inhibition : The compound's interaction with enzymes such as MAGL leads to modulation of signaling pathways that are crucial for cellular homeostasis.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The piperazine-azetidine methanone scaffold is highly modular, with substituents on the piperazine ring significantly influencing molecular properties. Key analogs and their characteristics are summarized below:
*Calculated based on structural analogs.
Key Observations:
- Tetrahydrothiophen-3-yl vs. Thiazol-2-yl: The thiazole-containing analog (252.34 g/mol) exhibits irreversible monoacylglycerol lipase (MAGL) inhibition, attributed to the aromatic thiazole’s electron-deficient nature, which enhances covalent binding . In contrast, the tetrahydrothiophen substituent (saturated sulfur ring) may reduce reactivity but improve metabolic stability due to decreased ring strain .
- Cyclopropanecarbonyl Substituent : This group in enhances receptor binding affinity through steric and electronic effects, suggesting that similar modifications on the target compound could optimize target engagement .
Preparation Methods
General Synthetic Strategy
The synthesis of Azetidin-3-yl(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)methanone typically involves two key steps:
- Formation of the azetidine core or azetidine-3-amine intermediate
- Coupling or substitution with the piperazine derivative bearing the tetrahydrothiophene substituent
The azetidine-3-amine moiety can be introduced via nucleophilic displacement on a suitably activated azetidine electrophile, such as 1-benzhydrylazetidin-3-yl methanesulfonate, followed by amine coupling.
Preparation of Azetidine-3-amines via Direct Displacement
A highly effective and operationally simple method involves the nucleophilic displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with secondary or primary amines under mild conditions.
- Starting Material: 1-benzhydrylazetidin-3-yl methanesulfonate, prepared from 1-benzhydryl-3-azetidinol by mesylation.
- Reaction Conditions: Mixing the azetidine electrophile with 2 equivalents of the desired amine in acetonitrile (MeCN) at 80 °C for several hours.
- Advantages: Tolerance to a wide range of functional groups including ethers, halides, carbamates, free hydroxyls, and unprotected heterocycles; operational simplicity without the need for flame-dried glassware or cryogenic conditions.
- Yields: Moderate to high yields (typically 27% to 87%) depending on the amine and substrate complexity.
This displacement method is particularly suitable for late-stage functionalization and has been demonstrated with various amines including cyclic, acyclic, and functionalized amines (e.g., piperazine derivatives) relevant to medicinal chemistry.
Specific Adaptation for Piperazine-Tetrahydrothiophene Substitution
The piperazine ring, substituted at the 4-position with tetrahydrothiophen-3-yl, can be introduced by employing the corresponding substituted piperazine as the nucleophile in the displacement step.
- Nucleophile: 4-(tetrahydrothiophen-3-yl)piperazine, which can be prepared or obtained commercially.
- Reaction: The nucleophilic nitrogen of the piperazine attacks the azetidine electrophile, displacing the mesylate group to form the azetidin-3-yl-piperazinyl linkage.
- Optimization: Using 2 equivalents of the piperazine nucleophile enhances yield; no additional base is required.
- Solvent: Acetonitrile is preferred for solubility and reaction efficiency.
- Temperature: Heating at 80 °C for a few hours ensures completion.
Carbamoyl Methanone Formation
The methanone (carbamoyl) linkage between the azetidine and piperazine moieties can be generated by further functional group transformation:
- From Azetidin-3-amine: The free amine on the azetidine ring can be converted to a carbamoyl chloride intermediate using reagents such as phosgene equivalents or carbonyldiimidazole.
- Coupling: The carbamoyl chloride intermediate can then react with the piperazine derivative to form the methanone linkage.
- Conditions: Typically carried out in aprotic solvents like THF or DMF at controlled temperatures (20 °C to 100 °C).
- Acid/Base: Reactions may require bases such as triethylamine or potassium carbonate to neutralize generated acids.
This step is supported by patent literature describing carbamoyl formation from azetidine derivatives under mild conditions using common solvents and bases.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Mesylation of 1-benzhydryl-3-azetidinol | Methanesulfonyl chloride, Et3N, solvent (e.g., DCM) | 0–25 °C | 1–3 hours | High | Formation of azetidine electrophile |
| Nucleophilic displacement with amine (piperazine derivative) | 2 equiv amine, MeCN solvent | 80 °C | Several hours | 27–87 | Direct displacement, no base required |
| Carbamoyl chloride formation | Phosgene equivalent or CDI, base (Et3N, K2CO3) | 20–100 °C | 10 min to 24 h | Moderate to high | For methanone linkage formation |
| Coupling to form methanone | Azetidine carbamoyl chloride + piperazine derivative | Ambient to 85 °C | Few hours | Moderate to high | Final compound assembly |
Comparative Analysis of Preparation Methods
| Feature | Direct Displacement Method | Strain-Release Methodology |
|---|---|---|
| Operational Simplicity | High; mix-and-heat, no special apparatus | Complex; requires low temperature, flame-dried glassware |
| Substrate Scope | Broad; tolerates primary and secondary amines, functional groups | Limited; primary amines incompatible, sensitive to functional groups |
| Yield | Moderate to high (up to 87%) | Moderate (typically lower than displacement) |
| Reaction Temperature | Moderate (80 °C) | Low (-78 °C to room temperature) |
| Functional Group Tolerance | High; tolerates carbamates, free hydroxyls, heterocycles | Low; incompatible with carbamates and free alcohols |
| Industrial Applicability | Favorable due to simplicity and robustness | Less favorable due to complexity |
The direct displacement approach is superior for preparing azetidine-3-amine derivatives like this compound, particularly when late-stage functionalization and functional group tolerance are critical.
Research Findings and Practical Notes
- The displacement reaction proceeds efficiently with 2 equivalents of the piperazine nucleophile without the need for additional base.
- The azetidine electrophile (1-benzhydrylazetidin-3-yl methanesulfonate) is bench-stable for months, facilitating storage and scalability.
- The reaction tolerates the sulfur-containing tetrahydrothiophene substituent on the piperazine ring without side reactions.
- Purification is typically achieved by column chromatography, and the product is characterized by NMR and mass spectrometry.
- The methodology allows for late-stage modification of pharmacologically active compounds, suggesting utility in drug discovery and development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Azetidin-3-yl(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling azetidine and tetrahydrothiophene-modified piperazine precursors via a ketone linkage. A multi-step procedure (e.g., coupling with HATU or EDCI in anhydrous DMF) is common. For example, structurally similar compounds achieved a 23% yield after purification by column chromatography (silica gel, hexane/ethyl acetate gradient) . Optimization strategies include:
- Catalyst screening : Use DMAP to enhance acylation efficiency.
- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Stoichiometry : Maintain a 1:1.2 molar ratio of azetidine to piperazine derivatives to minimize side reactions.
- Temperature control : Reactions at 0–5°C reduce unwanted byproducts like dimerization.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include azetidine protons (δ 4.54–4.22 ppm, multiplet) and carbonyl carbons (δ ~169 ppm). Piperazine carbons appear between δ 50–45 ppm .
- HRMS : Confirm molecular weight (e.g., [M + Na]+ observed at m/z 487.1526 vs. calculated 487.1523, Δ = 0.0003) .
- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹).
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate the activity of this compound against targets like monoacylglycerol lipase (MAGL)?
- Methodological Answer :
- Enzyme kinetics : Use recombinant MAGL and a fluorogenic substrate (e.g., 4-nitrophenyl acetate). Pre-incubate the compound with MAGL (30 min, 37°C), then measure hydrolysis rates (λ = 405 nm).
- Irreversible inhibition : Assess time-dependency by varying pre-incubation periods. For example, compound 8 in showed time-dependent MAGL inhibition, confirming covalent binding .
- Validation : Compare IC50 values with reference inhibitors (e.g., JZL184) and perform dialysis to test reversibility.
Q. What methodologies are recommended for analyzing degradation products under stress conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1N HCl (acid), 0.1N NaOH (base), 80°C (thermal), and UV light (photolytic) per ICH guidelines.
- Analytical tools :
- UPLC-MS/MS : Identify degradation products via molecular ions (e.g., m/z 375.72 for thermal stress) .
- RP-HPLC : Use a C18 column with acetonitrile/0.1% formic acid gradient to resolve impurities. Validate method specificity (peak purity >99%) and precision (%RSD <2%) .
- Mechanistic insights : Base hydrolysis may cleave the azetidine ring, while photolysis generates radical-mediated products (e.g., m/z 138.08) .
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS/MS. Adjust dosing regimens if rapid clearance is observed.
- Species-specific metabolism : Test stability in human/rodent liver microsomes. For example, used radiolabeled tracers (11C/18F) to track in vivo target engagement .
- Blood-brain barrier (BBB) penetration : Calculate logP (octanol-water partition coefficient) and polar surface area (PSA). PSA <90 Ų suggests better BBB permeability.
Q. What computational approaches predict binding affinity to enzymatic targets, and how can these be validated?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with MAGL’s crystal structure (PDB: 3HJU). Prioritize poses with hydrogen bonds to Ser122 or His269 in the catalytic triad .
- Molecular dynamics (MD) : Run 100 ns simulations (GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor interactions.
- Experimental validation : Synthesize analogs with optimized substituents (e.g., thiazole vs. pyridine) and compare inhibitory activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
